4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride 4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2377033-42-4
VCID: VC5145726
InChI: InChI=1S/C6H7N5.2ClH/c7-1-4-3-10-5(2-8)11-6(4)9;;/h3H,2,8H2,(H2,9,10,11);2*1H
SMILES: C1=C(C(=NC(=N1)CN)N)C#N.Cl.Cl
Molecular Formula: C6H9Cl2N5
Molecular Weight: 222.07

4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride

CAS No.: 2377033-42-4

Cat. No.: VC5145726

Molecular Formula: C6H9Cl2N5

Molecular Weight: 222.07

* For research use only. Not for human or veterinary use.

4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride - 2377033-42-4

Specification

CAS No. 2377033-42-4
Molecular Formula C6H9Cl2N5
Molecular Weight 222.07
IUPAC Name 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride
Standard InChI InChI=1S/C6H7N5.2ClH/c7-1-4-3-10-5(2-8)11-6(4)9;;/h3H,2,8H2,(H2,9,10,11);2*1H
Standard InChI Key CCBDBSJXYSSGLB-UHFFFAOYSA-N
SMILES C1=C(C(=NC(=N1)CN)N)C#N.Cl.Cl

Introduction

Chemical Identity and Structural Properties

4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile dihydrochloride belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3. The dihydrochloride salt enhances solubility for experimental applications. Key identifiers include:

PropertyValue
CAS Number2377033-42-4
Molecular FormulaC6H9Cl2N5\text{C}_6\text{H}_9\text{Cl}_2\text{N}_5
Molecular Weight222.07 g/mol
IUPAC Name4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile dihydrochloride
AppearanceSolid (exact morphology undefined)
SolubilityLikely polar solvent-soluble (e.g., DMSO, water)

The aminomethyl and carbonitrile substituents at positions 2 and 5, respectively, confer reactivity for further functionalization, making it a valuable intermediate .

Synthesis and Manufacturing

While no explicit synthesis protocol for this compound is published, analogous pyrimidine derivatives provide methodological insights. A two-step Mannich aminomethylation reaction has yielded structurally similar compounds, such as 2-methyl-4-amino-5-cyanopyrimidine, with 92.6% efficiency :

Hypothetical Synthesis Pathway

  • Condensation: React acetamidine hydrochloride, malononitrile, and formaldehyde in tert-butyl alcohol at 65–70°C for 4 hours.

  • Oxidation: Treat intermediates with tert-butyl hydroperoxide at 30–35°C to finalize cyclization .

Industrial production would require optimization for scalability, potentially employing continuous flow reactors to enhance yield and purity .

Applications in Materials Science

Beyond pharmacology, pyrimidine derivatives serve in organic light-emitting diodes (OLEDs) and ligands for metal-organic frameworks (MOFs) . The carbonitrile group in this compound could facilitate:

  • Coordination Chemistry: Binding transition metals (e.g., Cu, Pd) for catalytic applications.

  • Electron Transport Layers: Enhancing charge mobility in OLEDs due to conjugated π-systems .

Future Research Directions

  • Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) in model organisms.

  • Target Validation: Screen against kinase libraries (e.g., EGFR, CDKs) to identify primary targets.

  • Synthetic Optimization: Develop one-pot syntheses to reduce step count and improve atom economy.

  • Materials Testing: Evaluate charge transport properties in OLED prototypes.

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